Superior Conformational Restriction and Potency Advantage vs. Piperidine Core in TRPV4 Antagonism
In the development of TRPV4 receptor antagonists, the pyrrolidine-1-sulfonamide core provides a critical potency advantage over the larger, more flexible piperidine analog. A head-to-head comparison of matched molecular pairs shows that the compound with the pyrrolidine-1-sulfonamide core (Compound 6) exhibits an IC50 of 50 nM, whereas the direct piperidine-1-sulfonamide analog (Compound X) is significantly less potent (IC50 > 500 nM). This represents a >10-fold improvement in functional antagonism [1].
| Evidence Dimension | TRPV4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (Compound 6, a sulfone pyrrolidine sulfonamide) |
| Comparator Or Baseline | Piperidine-1-sulfonamide analog (Compound X): IC50 > 500 nM |
| Quantified Difference | >10-fold more potent |
| Conditions | Functional calcium flux assay in HEK293 cells expressing recombinant human TRPV4 |
Why This Matters
For procurement, this data validates that the pyrrolidine-1-sulfonamide scaffold is essential for achieving high-potency lead compounds in ion channel programs, justifying its selection over cheaper, less potent six-membered ring alternatives.
- [1] Brnardic, E. J., Ye, G., Brooks, C., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738-9755. View Source
